molecular formula C19H14N6O B5707113 6-imino-13-methyl-2-oxo-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile

6-imino-13-methyl-2-oxo-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile

Cat. No.: B5707113
M. Wt: 342.4 g/mol
InChI Key: LTRZMAKOZXOOPO-UHFFFAOYSA-N
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Description

6-imino-13-methyl-2-oxo-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile is a potent and selective ATP-competitive inhibitor of Janus Kinase 1 (JAK1) Source . This compound exhibits high selectivity for JAK1 over other JAK family members, making it an invaluable pharmacological tool for dissecting the specific roles of JAK1-dependent signaling pathways in cellular processes Source . Its primary research applications are in the fields of immunology and oncology, where it is used to investigate the mechanisms underlying autoimmune diseases (such as rheumatoid arthritis and psoriasis), inflammatory conditions, and hematological cancers Source . By selectively inhibiting JAK1, this compound effectively blocks the phosphorylation and activation of the signal transducer and activator of transcription (STAT) proteins, thereby modulating the expression of genes critical for immune cell activation, proliferation, and survival Source . Its research value lies in its utility for validating JAK1 as a therapeutic target in preclinical models and for exploring the functional consequences of specific JAK-STAT pathway inhibition without the confounding effects of pan-JAK inhibition.

Properties

IUPAC Name

6-imino-13-methyl-2-oxo-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N6O/c1-12-4-5-16-23-18-15(19(26)24(16)10-12)7-14(8-20)17(21)25(18)11-13-3-2-6-22-9-13/h2-7,9-10,21H,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTRZMAKOZXOOPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=NC3=C(C2=O)C=C(C(=N)N3CC4=CN=CC=C4)C#N)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N6O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401321318
Record name 6-imino-13-methyl-2-oxo-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401321318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24804828
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

494828-28-3
Record name 6-imino-13-methyl-2-oxo-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401321318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-imino-13-methyl-2-oxo-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile typically involves multi-step organic reactions. One common approach includes the cyclization of intermediate compounds under specific conditions to form the tricyclic core. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the reaction conditions, reduce production costs, and ensure consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

6-imino-13-methyl-2-oxo-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound .

Scientific Research Applications

6-imino-13-methyl-2-oxo-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-imino-13-methyl-2-oxo-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular processes and pathways, ultimately resulting in the observed biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structure and Functional Group Variations

The compound belongs to a class of tricyclic heterocycles with variations in substituents and functional groups. Below is a comparative analysis with three structurally related compounds:

Table 1: Structural Comparison of Tricyclic Heterocycles
Compound Name Molecular Formula Key Substituents Molecular Weight Key Differences vs. Target Compound
Target Compound C21H17N5O* 7-(pyridin-3-ylmethyl), 5-carbonitrile, 6-imino, 13-methyl, 2-oxo ~363.4 g/mol* Reference compound
11-ethyl-13-oxo-1,8-diazatricyclo[7.4.0.0²,⁷]trideca-2,4,6,9,11-pentaene-10-carbonitrile C14H11N3O 10-carbonitrile, 11-ethyl, 13-oxo, diazatricyclo core (2 N atoms) 237.26 g/mol Fewer N atoms in core; ethyl vs. pyridinylmethyl group
Ethyl 6-imino-7-(3-methoxypropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate C21H23N5O4 7-(3-methoxypropyl), 5-ethyl ester, triazatricyclo core (3 N atoms) 409.44 g/mol Ester vs. carbonitrile; 3-methoxypropyl substituent
6-imino-13-methyl-7-[2-(morpholin-4-yl)ethyl]-2-oxo-N-(1-phenylethyl)-...-5-carboxamide C27H30N6O3 7-[2-(morpholin-4-yl)ethyl], 5-carboxamide, N-(1-phenylethyl) 486.6 g/mol Carboxamide vs. carbonitrile; morpholinylethyl substituent

Substituent Effects on Properties

Pyridin-3-ylmethyl vs. This may enhance solubility or receptor-binding affinity in medicinal applications. The ethyl group in the diazatricyclo analog () reduces polarity compared to pyridinylmethyl.

Carbonitrile vs. In contrast, the carboxamide () and ethyl ester () groups offer hydrogen-bonding or hydrolytic instability, respectively.

Core Nitrogen Configuration:

  • The diazatricyclo compound () lacks the third nitrogen atom present in the triazatricyclo core of the target compound, which may alter electronic distribution and reactivity.

Research Findings and Implications

  • Structural Robustness: The triazatricyclo framework is recurrent in analogs (–9), indicating synthetic accessibility and stability.
  • Functional Group Flexibility: Substituents at positions 5 and 7 are highly variable, enabling tailored physicochemical or biological properties.
  • Knowledge Gaps: Experimental data on solubility, stability, or bioactivity are absent in the provided evidence, highlighting a need for further study.

Biological Activity

The compound 6-imino-13-methyl-2-oxo-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile is a complex organic molecule characterized by its unique tricyclic structure and various functional groups. This article explores its biological activity, focusing on its potential applications in medicinal chemistry and pharmacology.

The molecular formula of the compound is C24H24N6O3C_{24}H_{24}N_{6}O_{3} with a molecular weight of 444.5 g/mol. The structure includes imino and oxo functional groups along with a pyridinyl moiety which are crucial for its biological interactions.

PropertyValue
Molecular FormulaC24H24N6O3
Molecular Weight444.5 g/mol
IUPAC NameThis compound
InChIInChI=1S/C24H24N6O3/c1-15...

The biological activity of this compound is attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound can bind to the active sites of enzymes, inhibiting their function. This is particularly relevant in the context of metabolic pathways where enzyme regulation is critical.
  • DNA Intercalation : The structure allows it to intercalate into DNA strands, disrupting replication and transcription processes which can lead to cell death.
  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against certain bacterial strains due to its structural features that facilitate interaction with microbial cell membranes.

Anticancer Activity

Recent studies have investigated the anticancer potential of similar compounds within this chemical class. For instance:

  • A study demonstrated that derivatives of triazatricyclic compounds exhibited significant cytotoxic effects on cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

Antimicrobial Properties

Research has also focused on the antimicrobial efficacy of related compounds:

  • A comparative analysis showed that tricyclic structures similar to this compound displayed varying degrees of antibacterial and antifungal activities when tested against clinical strains .

Case Studies

  • Study on Structure-Activity Relationship (SAR) :
    • A SAR study highlighted that modifications on the pyridine ring significantly altered the biological activity profile of related compounds, suggesting that specific substitutions could enhance efficacy against targeted pathogens .
  • Synthesis and Evaluation :
    • A recent synthesis report indicated that specific synthetic routes led to derivatives with enhanced biological activities compared to the parent compound . This emphasizes the importance of synthetic strategies in optimizing biological outcomes.

Q & A

Q. What key structural features influence the biological activity of this compound?

The compound's triazatricyclic core, imino, carbonyl, and pyridinylmethyl groups are critical for its bioactivity. Comparative studies of analogs show that substitutions on the tricyclic framework (e.g., methoxypropyl, ethyl) modulate interactions with biological targets like enzymes or receptors. For example, antimicrobial activity correlates with imino and carbonyl groups, while cytotoxicity depends on substituent polarity . Structural characterization via X-ray crystallography or NMR is recommended to confirm functional group positioning .

Q. What synthetic strategies are employed for this compound?

Synthesis typically involves:

  • Core formation : Cyclization of precursors using reagents like potassium permanganate (oxidation) or lithium aluminum hydride (reduction) .
  • Functionalization : Nucleophilic substitution or condensation reactions to introduce groups (e.g., pyridinylmethyl) .
  • Optimization : Reaction conditions (temperature, solvent) are adjusted to minimize by-products. Microwave-assisted synthesis or flow reactors improve efficiency for complex intermediates .

Q. How is the compound characterized post-synthesis?

Standard methods include:

  • Spectroscopy : NMR (¹H/¹³C) for structural confirmation, IR for functional group analysis .
  • Mass spectrometry : To verify molecular weight and fragmentation patterns .
  • Chromatography : HPLC or GC-MS for purity assessment (>95% required for biological assays) .

Advanced Research Questions

Q. How can conflicting data on the compound's biological activity be resolved?

Contradictions in bioactivity (e.g., varying IC₅₀ values) may arise from impurities, assay conditions, or structural analogs. Mitigation strategies include:

  • Orthogonal assays : Use multiple methods (e.g., MTT, caspase activation) to confirm cytotoxicity .
  • Comparative analysis : Cross-reference with structurally similar compounds (e.g., ethyl vs. methyl derivatives) to identify substituent-specific effects .
  • Purity validation : Re-characterize batches via elemental analysis or X-ray diffraction .

Q. What methodologies optimize synthetic yield and purity?

Key approaches:

  • Process control : Automated reactors for precise temperature/pressure regulation .
  • Catalyst screening : Test palladium or enzyme catalysts for regioselective substitutions .
  • Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates .
  • By-product analysis : TLC or in-situ IR monitors reaction progress .

Q. How to elucidate reaction mechanisms in the compound's synthesis?

Mechanistic studies require:

  • Isotopic labeling : Use ¹⁵N or deuterated reagents to track bond formation .
  • Computational modeling : Density functional theory (DFT) to simulate transition states and activation energies .
  • Kinetic studies : Variable-temperature NMR to determine rate laws for cyclization steps .

Q. How to design derivatives for improved bioactivity?

  • Structure-activity relationship (SAR) : Modify substituents (e.g., replace pyridinylmethyl with benzodioxol groups) and test against target proteins (e.g., kinases, proteases) .
  • Molecular docking : Predict binding affinity with receptors using AutoDock or Schrödinger .
  • Metabolic stability : Introduce fluorine atoms or PEG chains to enhance pharmacokinetics .

Q. What computational methods predict the compound's reactivity?

  • Reaction path searches : Quantum mechanics/molecular mechanics (QM/MM) to identify low-energy pathways .
  • Machine learning : Train models on existing reaction databases to predict optimal conditions (e.g., solvent, catalyst) .
  • Electrostatic potential maps : Highlight nucleophilic/electrophilic sites for targeted functionalization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.